molecular formula C7H16ClNO B13574885 rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride

rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride

Cat. No.: B13574885
M. Wt: 165.66 g/mol
InChI Key: UXEGVQAPDZCMCV-ZJLYAJKPSA-N
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Description

rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Compounds with different functional groups replacing the hydroxymethyl group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic compound with one nitrogen atom.

    Methylpiperidine: A piperidine derivative with a methyl group attached to the ring.

    Hydroxymethylpiperidine: A piperidine derivative with a hydroxymethyl group attached to the ring.

Uniqueness

rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2R,5R)-5-methylpiperidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

UXEGVQAPDZCMCV-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](NC1)CO.Cl

Canonical SMILES

CC1CCC(NC1)CO.Cl

Origin of Product

United States

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